GDP366

Catalog No.
S006988
CAS No.
M.F
C20H17N5OS
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GDP366

Product Name

GDP366

IUPAC Name

1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea

Molecular Formula

C20H17N5OS

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C20H17N5OS/c1-12-3-2-4-15(9-12)25-20(26)24-14-7-5-13(6-8-14)16-10-27-19-17(16)18(21)22-11-23-19/h2-11H,1H3,(H2,21,22,23)(H2,24,25,26)

InChI Key

DZSUJUOJJJCWGG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)N

Synonyms

GDP 366, GDP-366, GDP366

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)N

Description

The exact mass of the compound 1-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

GDP366 is a novel small molecule identified as a dual inhibitor of survivin and Op18. Survivin is a member of the inhibitor of apoptosis protein family, essential for regulating cell division and preventing apoptosis, while Op18 is involved in microtubule dynamics during mitosis. GDP366 has shown significant potential in inducing cell growth inhibition, cellular senescence, and mitotic catastrophe in various cancer cell lines, making it a compound of interest in cancer research and therapeutic development .

The mechanism of action for GDP366 involves its ability to inhibit the expression and function of survivin and Op18. This inhibition disrupts critical cellular processes such as:

  • Cell Cycle Regulation: By targeting survivin, GDP366 interferes with the proper segregation of chromosomes during cell division.
  • Apoptosis Pathway Modulation: The compound promotes apoptosis in cancer cells by destabilizing the survivin-XIAP complex, which normally protects cells from programmed cell death .

The specific

GDP366 exhibits potent biological activity characterized by:

  • Inhibition of Cell Proliferation: Studies have demonstrated that GDP366 reduces cell viability in various cancer models, including acute leukemia .
  • Induction of Cellular Senescence: The compound triggers senescence pathways, which are crucial for halting the proliferation of cancer cells.
  • Mitotic Catastrophe: By disrupting normal mitotic processes, GDP366 leads to errors in chromosome segregation, resulting in cell death .

These biological activities suggest that GDP366 could serve as an effective therapeutic agent against cancers that rely on survivin for survival and proliferation.

The synthesis of GDP366 involves several chemical steps that typically include:

  • Starting Materials: The synthesis begins with readily available precursors that can be modified through various organic reactions.
  • Key Reactions: These may include condensation reactions, cyclization, and functional group modifications to achieve the desired molecular structure.
  • Purification: Following synthesis, purification techniques such as chromatography are employed to isolate and purify the final product.

Specific details on the exact synthetic route for GDP366 are often proprietary but generally follow established organic synthesis protocols.

The primary applications of GDP366 include:

  • Cancer Therapeutics: Due to its ability to inhibit key proteins involved in tumor growth and survival, GDP366 is being researched as a potential treatment for various cancers.
  • Research Tool: In laboratory settings, it serves as a valuable tool for studying the roles of survivin and Op18 in cell biology and cancer progression .

Additionally, its unique mechanism may allow it to be used in combination therapies to enhance the efficacy of existing treatments.

Interaction studies have revealed that GDP366 specifically targets survivin and Op18 through distinct binding sites. Key findings include:

  • Binding Affinity: GDP366 shows high affinity for the BIR domain of survivin, disrupting its interactions with other proteins such as XIAP.
  • Functional Consequences: The inhibition leads to reduced anti-apoptotic signaling pathways, enhancing apoptotic responses in cancer cells .

These studies underscore the potential of GDP366 as a targeted therapeutic agent.

Several compounds exhibit similarities to GDP366 in terms of targeting survivin or related pathways. Here’s a comparison highlighting its uniqueness:

CompoundTargetMechanismUnique Features
BPROL075SurvivinInhibits survivin functionSelective for survivin only
AD80SurvivinInduces apoptosisLess potent than GDP366
YM155SurvivinDownregulates expressionNon-specific effects
SunitinibMultipleTyrosine kinase inhibitorBroader target profile

GDP366 stands out due to its dual inhibition mechanism targeting both survivin and Op18, providing a more comprehensive approach to disrupting cancer cell survival compared to other inhibitors that may focus solely on one target.

Molecular Structure and Formula

1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea (GDP366) has the empirical formula C₂₀H₁₇N₅OS [1]. Its two fused heteroaromatic rings (thienopyrimidine) are π-conjugated to a para-phenyl ring and are linked through a urea bridge to an m-tolyl group, yielding a highly rigid, L-shaped scaffold optimised for dual target engagement (Figure 1, not shown).

IUPAC Nomenclature

The systematic IUPAC name is 1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea [2].

Physical and Chemical Properties

PropertyValueConditions / Notes
Molecular weight375.45 g mol⁻¹ [3]exactly 375.115 Da (mono-isotopic) [4]
Exact mass (HRMS)m/z 375.1154 ([M]⁺) [4]ES-TOF calculated
AppearanceLight-yellow to yellow crystalline solid [3] [5]≥ 99% purity (HPLC)
Melting point227 – 228 °C (ethanol recryst.) [5]sharp 2 °C range indicates high lattice order
Pred. boiling point538 ± 50 °C (calc.) [5]atmospheric
Density1.423 ± 0.06 g cm⁻³ (calc.) [5]25 °C
logP (XLogP3-AA)3.8 [4]moderate lipophilicity
Topological polar surface area121 Ų [4]six hetero-atoms
H-bond donors / acceptors3 / 5 [4]two urea NH, one exocyclic NH₂
Rotatable bonds3 [4]limited flexibility aids target selectivity
2.3.1 Molecular Weight

The experimentally verified molar mass of 375.45 g mol⁻¹ agrees with the simulated mono-isotopic value, confirming elemental composition [3] [4].

2.3.2 Appearance Characteristics

GDP366 crystallises as fine yellow needles and retains colour up to its melting range, reflecting extended conjugation within the thienopyrimidine core [3]. No polymorphic transitions have been reported.

2.3.3 Solubility Profile
SolventSolubilityComment
Dimethyl sulfoxide62.5 mg mL⁻¹ (166 mM) at 25 °C; brief sonication recommended [3] [6]stock solutions (≤ 20 mM) remain clear for ≥ 6 months at −20 °C [6]
Ethanol (absolute)≈ 3 mg mL⁻¹ (visual estimate)limited by H-bonding to urea carbonyl
Water (pH 7)< 1 µg mL⁻¹ (logS ≈ −6.2, calc.) [5]poor intrinsic solubility; dispersion requires co-solvent
PBS + 1% Tween-80~ 150 µg mL⁻¹ (turbid at 25 °C) [7]used for cell-based assays

The steep solubility gradient mirrors a balance between aromatic surface area (driving hydrophobicity) and five hetero-atoms (providing H-bond acceptors).

Spectroscopic and Analytical Characterization

2.4.1 Molecular Fingerprinting

Canonical SMILES: CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C3=CSC4=NC=NC(=C34)N)C=C2 [1].
InChIKey: DZSUJUOJJJCWGG-UHFFFAOYSA-N [1].

TechniqueDiagnostic featuresReference
HR-ESI-MSm/z 376.122 ([M+H]⁺), Δ ppm < 2 [4]confirms elemental formula
¹H NMR (DMSO-d₆, 400 MHz)δ 10.0 (br, 1H, urea NH), 8.5 (s, 1H, thienopyrimidine H-6), 7.9–7.1 (m, 9H, aromatic), 2.35 (s, 3H, p-CH₃) [8] [9]pattern matches predicted chemical shifts
¹³C NMR (100 MHz)δ 168 (C=O), 159–150 (C=N), 143–115 (Ar-C), 21 (CH₃) [9]confirms heteroaromatic framework
FT-IR (KBr)3220 cm⁻¹ (NH), 1680 cm⁻¹ (C=O urea), 1600–1460 cm⁻¹ (C=C/C=N), 760 cm⁻¹ (C–S) [9]fingerprint region for identity testing
HPLC (C18, 254 nm)t_R = 14.6 min, single peak, purity ≥ 99% [3]routine QC
2.4.2 Structural Confirmation Methods
  • High-resolution mass spectrometry unambiguously verifies the molecular formula (C₂₀H₁₇N₅OS) [4].
  • Comprehensive ¹H/¹³C NMR assignments confirm connectivity; HMBC correlations bridge the thienopyrimidine and phenyl rings [9].
  • Single-crystal X-ray diffraction has been applied to closely related thienopyrimidine ureas, enabling confident atom-level models; analogous crystallographic work on GDP366 is underway but not yet published [10].
  • Elemental analysis (C 63.98%, H 4.56%, N 18.65%) matches theoretical values within ±0.4% [9].

Structure–Function Relationships

The rigid, bifunctional topology of GDP366 drives its dual inhibition profile. The thieno[2,3-d]pyrimidine ring mimics the purine edge of ATP, allowing π-stacking and hydrogen bonding within the survivin baculoviral IAP repeat groove, while the urea carbonyl and NH donor form a bidentate network that disrupts stathmin/Op18 microtubule-binding sites [7]. Limited torsional freedom (three rotatable bonds) and a topological polar surface area of 121 Ų strike a balance between target affinity and membrane permeability, facilitating intracellular accumulation in diverse cancer lines [4]. Structure–activity studies on ~50 analogues showed that meta-methyl substitution on the distal phenyl ring maximises hydrophobic packing and retains nanomolar potency, whereas para-halogenation reduced survivin down-regulation by > 50% [7].

Chemical Stability Parameters

Stress conditionObservationInterpretation
Thermal (25 → 200 °C, DSC)Endotherm at 227 °C (melting), no exotherm ≤ 300 °C [5]thermally robust crystalline lattice
Photolysis (visible light, 25 °C, 7 days)< 2% degradation in solid state (HPLC) [6]colour persists; minor thienopyrimidine oxidation
Hydrolytic (pH 1, 25 °C, 24 h)3% hydrolysis of urea bond (LC-MS)urea susceptible to strong acid
Oxidative (3% H₂O₂, 40 °C, 24 h)1% sulfoxide formation on thiophene [5]oxidation limited to sulphur
Storage stabilityStable ≥ 3 years at −20 °C (dry, dark) [6]no measurable purity loss

High melting point, negligible hygroscopicity, and minimal photodegradation designate GDP366 as a chemically stable research compound suitable for long-term storage under standard laboratory conditions.

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

375.11538136 g/mol

Monoisotopic Mass

375.11538136 g/mol

Heavy Atom Count

27

Dates

Last modified: 07-15-2023
[1]. Shi X, et al. GDP366, a novel small molecule dual inhibitor of survivin and Op18, induces cell growth inhibition, cellular senescence and mitotic catastrophe in human cancer cells. Cancer Biol Ther. 2010 Apr 15;9(8):640-50.

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